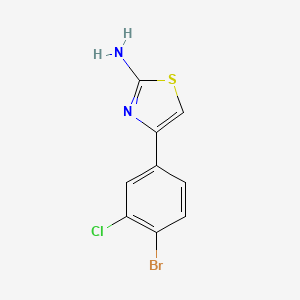
Methyl5-amino-2-methanesulfonylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-2-methanesulfonylbenzoate is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid and contains both an amino group and a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-methanesulfonylbenzoate typically involves the reaction of 5-amino-2-methanesulfonylbenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
5-amino-2-methanesulfonylbenzoic acid+methanolcatalystmethyl 5-amino-2-methanesulfonylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of methyl 5-amino-2-methanesulfonylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-2-methanesulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The methanesulfonyl group can be reduced to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and halogenated compounds.
Major Products Formed
Oxidation: Formation of methyl 5-nitro-2-methanesulfonylbenzoate.
Reduction: Formation of methyl 5-amino-2-methylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-2-methanesulfonylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 5-amino-2-methanesulfonylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-5-(methylsulfonyl)benzoate
- Methyl 5-nitro-2-methanesulfonylbenzoate
- Methyl 5-amino-2-methylbenzoate
Uniqueness
Methyl 5-amino-2-methanesulfonylbenzoate is unique due to the presence of both an amino group and a methanesulfonyl group on the benzoate ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H11NO4S |
|---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
methyl 5-amino-2-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)7-5-6(10)3-4-8(7)15(2,12)13/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
ZSPQUWFUJWGYBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















